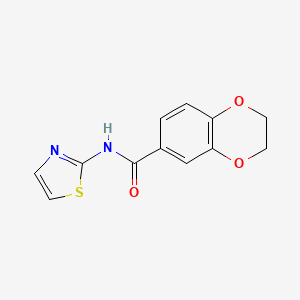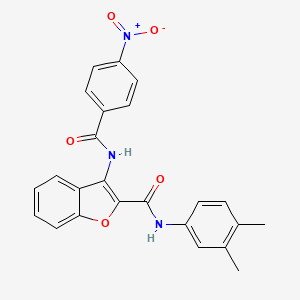
Ethyl 3-(2-nitrobenzamido)benzofuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(2-nitrobenzamido)benzofuran-2-carboxylate is a derivative of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .
Synthesis Analysis
The benzofuran-based lead compounds were synthesized, and the obtained 2-hydroxy-5-nitrobenzaldehyde was subsequently treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, and the ethyl 5-nitrobenzofuran-2-carboxylate was obtained in good yields and purity .Chemical Reactions Analysis
The synthesis of benzofuran-3-carboxylate esters, which Ethyl 3-(2-nitrobenzamido)benzofuran-2-carboxylate is a derivative of, involves heterocyclization methods . The condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling is one of the methods that are useful for the preparation of benzofuran-3-carboxylate esters .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Benzofuran derivatives, such as Ethyl 3-(2-nitrobenzamido)benzofuran-2-carboxylate, have shown potential anticancer activity . They have been found to inhibit cell growth in various types of cancer cells . For instance, some substituted benzofurans have shown significant cell growth inhibitory effects on leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .
Anti-Tumor Properties
In addition to their anticancer properties, benzofuran derivatives also exhibit anti-tumor properties . They have been found to be effective against a variety of tumors, making them a promising area of research for potential new treatments .
Antibacterial Activity
Benzofuran compounds have been found to possess strong antibacterial activities . This makes them potential candidates for the development of new antibacterial drugs .
Anti-Oxidative Properties
Benzofuran derivatives have been found to exhibit anti-oxidative properties . These properties could potentially be harnessed for the development of new drugs to treat diseases caused by oxidative stress .
Anti-Viral Activity
Some benzofuran compounds have shown anti-viral activities . For example, a novel macrocyclic benzofuran compound has been found to have anti-hepatitis C virus activity .
Drug Synthesis
Benzofuran derivatives are used in the synthesis of various drugs . The unique physicochemical characteristics and versatile features of benzofuran make it a valuable component in drug synthesis .
Biological and Pharmacological Activities
Benzofuran derivatives demonstrate a wide range of biological and pharmacological activities . Evaluating the chemical structure of these compounds can guide future medicinal chemists in designing new drugs for therapy that might give excellent results in in vivo/in vitro applications .
Natural Product Sources
Benzofuran compounds are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae . They are the main source of some drugs and clinical drug candidates .
Wirkmechanismus
Target of Action
Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
The mode of action of benzofuran compounds can vary depending on the specific compound and its targets. Some benzofuran compounds have been found to inhibit the growth of cancer cells
Biochemical Pathways
Benzofuran compounds can affect various biochemical pathways due to their diverse pharmacological activities
Result of Action
The result of a compound’s action can vary depending on its targets and mode of action. Some benzofuran compounds have been found to inhibit the growth of cancer cells
Eigenschaften
IUPAC Name |
ethyl 3-[(2-nitrobenzoyl)amino]-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O6/c1-2-25-18(22)16-15(12-8-4-6-10-14(12)26-16)19-17(21)11-7-3-5-9-13(11)20(23)24/h3-10H,2H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWAWUQDJIRHAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



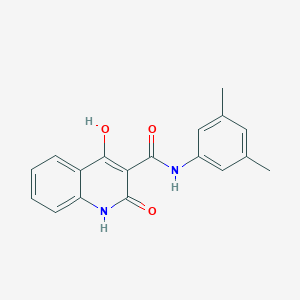
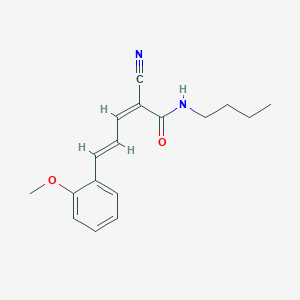

![(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/no-structure.png)
![(3-Fluorophenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2975289.png)
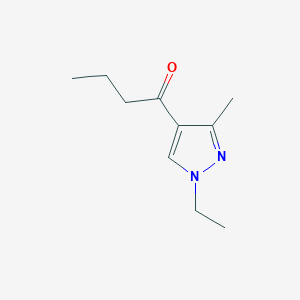
![2-[4-[Cyano-(4-methoxyphenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B2975291.png)
![(Z)-methyl 2-(6-methyl-2-((4-methylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2975292.png)
